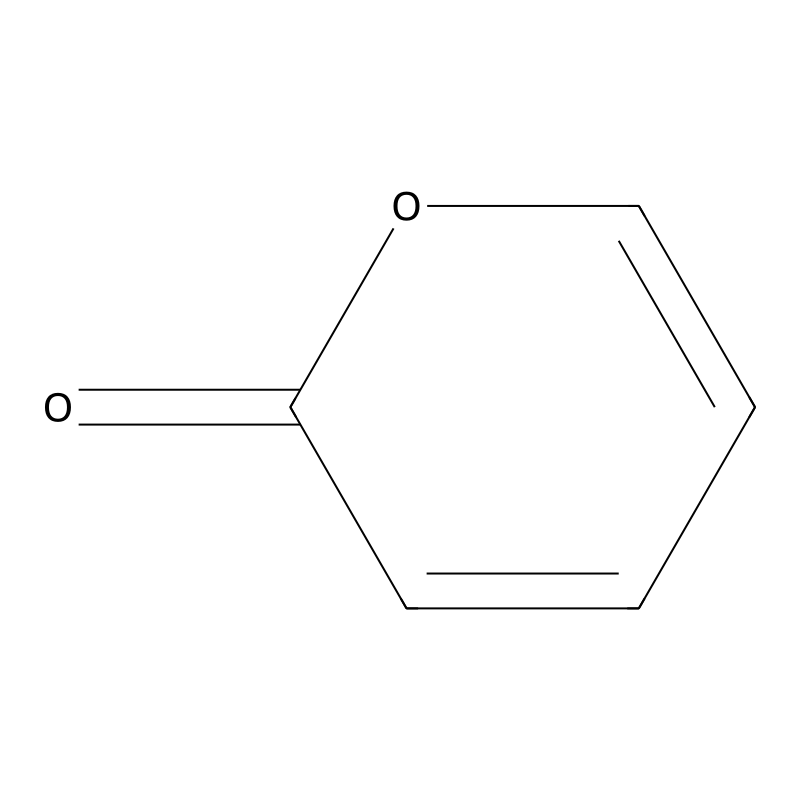2H-Pyran-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Heterocyclic Building Block:
2H-Pyran-2-one, also known as α-pyrone, is a five-membered heterocyclic compound with the formula C₅H₄O₂. The molecule consists of a ring containing four carbon atoms and one oxygen atom, with a double bond between the second and third carbon atoms and a carbonyl group (C=O) attached to the second carbon. Due to its unique structure, α-pyrone serves as a versatile building block in organic synthesis for constructing more complex molecules. Its reactivity allows it to participate in various cycloaddition reactions, leading to the formation of bicyclic lactones, which are important scaffolds in natural products and drug discovery [].
Photochemical Properties:
The photochemical properties of α-pyrone have been investigated using techniques like laser flash photolysis with infrared detection. Studies have shown that upon exposure to light, α-pyrone undergoes photodissociation, breaking down into smaller fragments. The major photoproducts identified in these experiments include ketene (CH₂=C=O) and a bicyclic lactone []. Understanding the photochemical behavior of α-pyrone is crucial for its use in photochemical reactions and the development of light-sensitive materials.
Potential Applications:
Research suggests that α-pyrone possesses various potential applications beyond its role as a building block. Studies have explored its potential as a:
- Antimicrobial agent: α-pyrone derivatives have exhibited antibacterial and antifungal properties, making them potential candidates for the development of new antibiotics and antifungals [].
- Antioxidant: α-pyrone has shown antioxidant activity, potentially offering protection against oxidative stress and related diseases [].
- Anticancer agent: Recent studies have investigated the antitumor properties of α-pyrone derivatives, suggesting their potential role in cancer treatment [].
2H-Pyran-2-one, also known as 2-pyrone, is an unsaturated cyclic compound with the molecular formula . It features a six-membered ring containing one oxygen atom and is classified as a lactone due to the presence of a carbonyl group adjacent to an ether. This compound is isomeric with 4-pyrone, and its structure allows it to participate in various
- Diels-Alder Reactions: It readily undergoes Diels-Alder reactions with alkynes, producing substituted benzenes upon loss of carbon dioxide. The regioselectivity of these reactions can be influenced by substituents at the C-3 and C-5 positions of the pyran ring .
- Nucleophilic Attacks: The electrophilic centers at C-2, C-4, and C-6 are highly susceptible to nucleophilic attacks, allowing for the synthesis of various heterocycles and carbocycles .
- Cyclization Reactions: 2H-Pyran-2-one can also participate in cyclization reactions to form more complex structures, such as fused pyranones and other cyclic compounds .
The biological significance of 2H-Pyran-2-one derivatives has been increasingly recognized. These compounds exhibit a range of pharmacological properties, including:
- Antimicrobial Activity: Certain derivatives have shown effectiveness against various bacterial strains.
- Antitumor Effects: Some studies indicate that 2H-Pyran-2-one derivatives can inhibit tumor growth, making them potential candidates for cancer treatment .
- Anti-inflammatory Properties: Research has highlighted their potential in reducing inflammation and associated symptoms .
Several methods exist for synthesizing 2H-Pyran-2-one:
- Condensation Reactions: One common method involves the condensation of β-dicarbonyl compounds with aldehydes or ketones under acidic conditions.
- Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields by using microwave energy to promote the formation of 2H-Pyran-2-one from suitable precursors .
- One-Pot Syntheses: Various one-pot methods have been developed that combine multiple reactants to yield 2H-Pyran-2-one derivatives efficiently .
The applications of 2H-Pyran-2-one extend across multiple fields:
- Pharmaceuticals: Its derivatives serve as scaffolds for developing new drugs due to their diverse biological activities.
- Organic Synthesis: They are utilized as intermediates in synthesizing more complex organic molecules, including natural products and agrochemicals .
- Material Science: Some derivatives are explored for their potential use in light-emitting devices due to their unique electronic properties .
Research has focused on the interactions of 2H-Pyran-2-one with various biological systems. These studies often investigate how these compounds interact with enzymes or receptors, influencing metabolic pathways or signaling mechanisms. For example, certain derivatives have been shown to modulate quorum sensing in bacteria, impacting microbial communication and behavior .
Several compounds share structural similarities with 2H-Pyran-2-one. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Pyrone | Isomer | Less reactive than 2H-pyran-2-one; used in flavoring |
| Coumarin | Benzopyrone | Exhibits anticoagulant properties; found in plants |
| Chromone | Oxygenated Flavonoid | Known for anti-inflammatory and antioxidant activities |
| Furan | Heterocyclic Compound | Lacks carbonyl; used in synthetic applications |
Uniqueness of 2H-Pyran-2-One
What sets 2H-Pyran-2-one apart from its analogs is its high reactivity in Diels-Alder reactions and its ability to form diverse derivatives that retain significant biological activity. Its structural characteristics allow it to serve as a versatile building block in both synthetic chemistry and pharmacology, making it a focal point for ongoing research .








